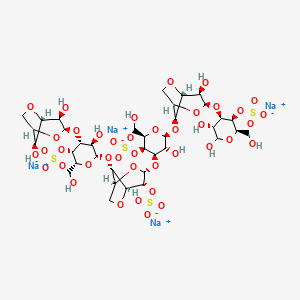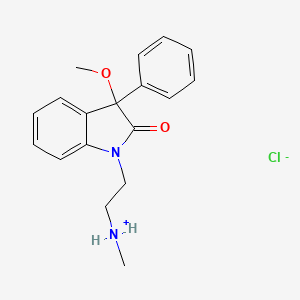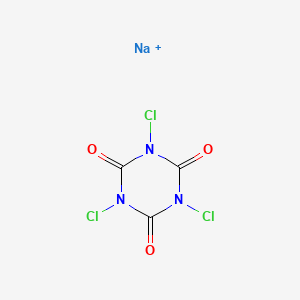
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-, sodium salt is a chemical compound that belongs to the triazine family. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-, sodium salt typically involves the chlorination of cyanuric acid. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the chlorination of cyanuric acid in large reactors, followed by neutralization with sodium hydroxide. The product is then purified through crystallization and filtration to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The triazine ring can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of cyanuric acid and sodium chloride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Hydrolysis: The reaction is carried out in the presence of water and a catalyst such as hydrochloric acid.
Major Products Formed
Substitution Reactions: The major products formed are substituted triazine derivatives.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Hydrolysis: The major products are cyanuric acid and sodium chloride.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various triazine derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of herbicides, disinfectants, and water treatment chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-, sodium salt involves the interaction of the triazine ring with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition. This mechanism is particularly useful in the development of antimicrobial and anticancer agents.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): Used as an intermediate in the synthesis of various chemicals.
1,3,5-Triazine-2,4,6-triyltrithio-triacetic acid: Used in the synthesis of metal-organic frameworks.
Uniqueness
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-, sodium salt is unique due to its specific substitution pattern and the presence of sodium salt, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in applications where water solubility is essential, such as in water treatment and biological studies.
Propiedades
Número CAS |
29680-41-9 |
|---|---|
Fórmula molecular |
C3Cl3N3NaO3+ |
Peso molecular |
255.39 g/mol |
Nombre IUPAC |
sodium;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3Cl3N3O3.Na/c4-7-1(10)8(5)3(12)9(6)2(7)11;/q;+1 |
Clave InChI |
XSXSKSKONCDOMZ-UHFFFAOYSA-N |
SMILES canónico |
C1(=O)N(C(=O)N(C(=O)N1Cl)Cl)Cl.[Na+] |
Números CAS relacionados |
87-90-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


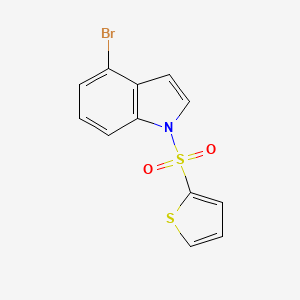

![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)
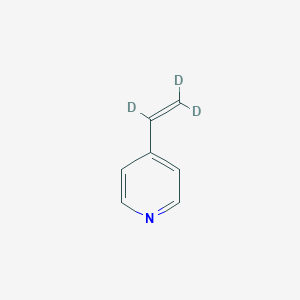
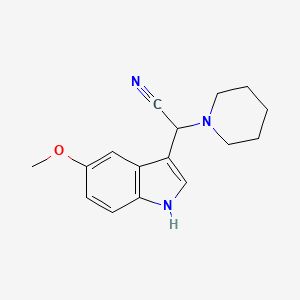
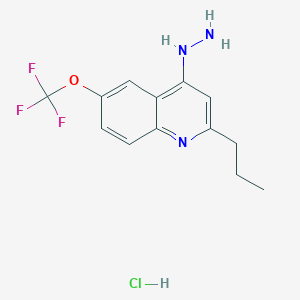



![[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B15344075.png)

